1-(Piperidin-3-ylcarbonyl)indoline, sulfate
Overview
Description
1-(Piperidin-3-ylcarbonyl)indoline, sulfate is a chemical compound with the molecular formula C14H20N2O5S. It is a sulfate salt formed from the reaction of 1-(Piperidin-3-ylcarbonyl)indoline with sulfuric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-3-ylcarbonyl)indoline, sulfate typically involves the reaction of indoline with piperidine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then treated with sulfuric acid to form the sulfate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the sulfate salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-3-ylcarbonyl)indoline, sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Piperidin-3-ylcarbonyl)indoline, sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-ylcarbonyl)indoline, sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Piperidin-3-ylcarbonyl)indoline, sulfate can be compared with other similar compounds, such as:
1-(Piperidin-3-ylcarbonyl)indoline: The parent compound without the sulfate group.
1-(Piperidin-3-ylcarbonyl)indoline, hydrochloride: A similar compound with a hydrochloride salt instead of sulfate.
1-(Piperidin-3-ylcarbonyl)indoline, nitrate: Another similar compound with a nitrate salt.
These compounds share similar chemical structures but differ in their salt forms, which can influence their solubility, stability, and reactivity. The sulfate salt of 1-(Piperidin-3-ylcarbonyl)indoline is unique in its specific interactions and applications .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl(piperidin-3-yl)methanone;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.H2O4S/c17-14(12-5-3-8-15-10-12)16-9-7-11-4-1-2-6-13(11)16;1-5(2,3)4/h1-2,4,6,12,15H,3,5,7-10H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOLMFTYBVNQTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC3=CC=CC=C32.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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